(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethyl group, a methylphenyl group, and a nitrophenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine, ethyl bromide, and 4-nitrobenzaldehyde.
Formation of Intermediate: The first step involves the reaction of 2-methylphenylamine with ethyl bromide to form N-ethyl-2-methylphenylamine.
Condensation Reaction: The intermediate N-ethyl-2-methylphenylamine is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(2E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
(E)-N-ethyl-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-19(17-7-5-4-6-14(17)2)18(21)13-10-15-8-11-16(12-9-15)20(22)23/h4-13H,3H2,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZATLQNJLKWLX-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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